5|A-Pregnan-3,20-dione-2,2,4,4,17|A,21,21,21-d8
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Overview
Description
5|A-Pregnan-3,20-dione-2,2,4,4,17|A,21,21,21-d8: is a deuterated analog of 5α-Pregnan-3,20-dione, a naturally occurring steroid hormone. This compound is often used in scientific research due to its stability and unique properties conferred by the deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5|A-Pregnan-3,20-dione-2,2,4,4,17|A,21,21,21-d8 typically involves the deuteration of 5α-Pregnan-3,20-dione. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5|A-Pregnan-3,20-dione-2,2,4,4,17|A,21,21,21-d8 can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: 5|A-Pregnan-3,20-dione-2,2,4,4,17|A,21,21,21-d8 is used as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.
Biology: In biological research, this compound is used to study the metabolism and function of steroid hormones. It serves as a tracer in metabolic studies to understand the pathways and mechanisms of steroid biosynthesis and degradation.
Medicine: The compound is used in pharmacological research to investigate the effects of steroid hormones on various physiological processes. It helps in the development of new therapeutic agents targeting steroid hormone receptors.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of steroid-based drugs. Its stability and isotopic labeling make it valuable in drug development and quality control.
Mechanism of Action
The mechanism of action of 5|A-Pregnan-3,20-dione-2,2,4,4,17|A,21,21,21-d8 involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various cellular processes. The deuterium atoms in the compound enhance its stability and alter its metabolic pathways, providing insights into the role of isotopic labeling in drug metabolism.
Comparison with Similar Compounds
5α-Pregnan-3,20-dione: The non-deuterated analog of 5|A-Pregnan-3,20-dione-2,2,4,4,17|A,21,21,21-d8.
5β-Pregnan-3,20-dione: A stereoisomer with different biological activity.
5α-Pregnan-3α,17α-diol-20-one: Another steroid hormone with distinct properties.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H32O2 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-2,2,4,4,17-pentadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1/i1D3,8D2,12D2,17D |
InChI Key |
XMRPGKVKISIQBV-PKIAWPAZSA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(C(=O)C4([2H])[2H])([2H])[2H])C)C)C(=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
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